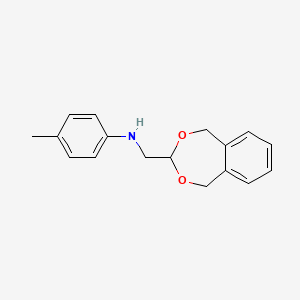

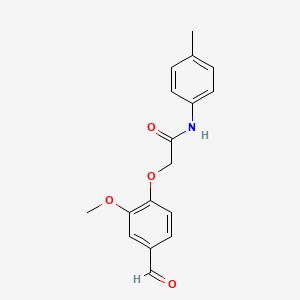

(5,9-二氢-6,8-二氧杂-苯并环庚烯-7-基-甲基)-对甲苯胺

货号 B1298906

CAS 编号:

309720-04-5

分子量: 269.34 g/mol

InChI 键: UYMZOENZYSVDIR-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“(5,9-Dihydro-6,8-dioxa-benzocyclohepten-7-yl-methyl)-p-tolyl-amine” is a chemical compound with the molecular formula C17H19NO3 . It has a molecular weight of 285.34 g/mol . The compound is also known by several other names, including N-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)-4-methoxyaniline .

Molecular Structure Analysis

The compound has a complex structure that includes a benzodioxepin ring attached to a methoxyphenyl group via a methylamine linkage . The InChI string of the compound isInChI=1S/C17H19NO3/c1-19-16-8-6-15(7-9-16)18-10-17-20-11-13-4-2-3-5-14(13)12-21-17/h2-9,17-18H,10-12H2,1H3 . Physical And Chemical Properties Analysis

The compound has several computed properties. It has a XLogP3-AA value of 2.8, indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound also has four rotatable bonds . The exact mass and the monoisotopic mass of the compound are both 285.13649347 g/mol . The topological polar surface area is 39.7 Ų , and it has 21 heavy atoms .科学研究应用

Anticancer Research

- Field : Medical and Pharmaceutical Research .

- Application : This compound has been used in the synthesis of a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties . These molecules have been evaluated for their anticancer activity against various cancer cell lines .

- Methods : The molecules were synthesized via a Pd-catalyzed C-N cross-coupling . The anticancer activity was evaluated against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .

- Results : The study identified 3-N-benzo [1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20, whose IC50 values ranged from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 . Further mechanistic studies revealed that 20 caused cell cycle arrest at the S phase and induced apoptosis in CCRF-CEM cancer cells .

Polymer Synthesis

- Field : Polymer Chemistry .

- Application : This compound has been used in the synthesis of degradable polyesters .

- Methods : The compound was used in the radical ring-opening polymerization of cyclic ketene acetals .

- Results : The method has opened new opportunities of using the known biomaterials for degradable applications .

属性

IUPAC Name |

N-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)-4-methylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2/c1-13-6-8-16(9-7-13)18-10-17-19-11-14-4-2-3-5-15(14)12-20-17/h2-9,17-18H,10-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYMZOENZYSVDIR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NCC2OCC3=CC=CC=C3CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40351528 |

Source

|

| Record name | N-[(1,5-Dihydro-3H-2,4-benzodioxepin-3-yl)methyl]-4-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5,9-Dihydro-6,8-dioxa-benzocyclohepten-7-yl-methyl)-p-tolyl-amine | |

CAS RN |

309720-04-5 |

Source

|

| Record name | N-[(1,5-Dihydro-3H-2,4-benzodioxepin-3-yl)methyl]-4-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

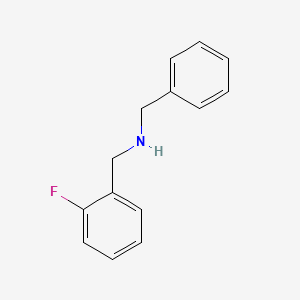

Benzyl-(2-fluoro-benzyl)-amine

69875-87-2

![5-Amino-2-[(pyridin-3-ylmethyl)-amino]-benzoic acid](/img/structure/B1298823.png)

![1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1298844.png)

![2-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4-thiol](/img/structure/B1298846.png)

![1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1298853.png)